molecular formula C14H10FN3S B6345502 4-(2-Fluorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine CAS No. 1263208-57-6

4-(2-Fluorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine

Cat. No.: B6345502
CAS No.: 1263208-57-6
M. Wt: 271.31 g/mol
InChI Key: UFFUVNPHPROTNP-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine is a useful research compound. Its molecular formula is C14H10FN3S and its molecular weight is 271.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 271.05794667 g/mol and the complexity rating of the compound is 304. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Applications of Pyrimidine Derivatives

Pyrimidine derivatives are known for their extensive pharmacological activities. These compounds are essential in developing drugs with antiviral, psychotropic, antimicrobial, antitumor, antifungal, antiparasitic, and anabolic activities. The structural diversity of pyrimidine allows for a wide range of biological effects, making it a promising scaffold for new biologically active compounds development. The pyrimidine core's modification can lead to compounds with desired pharmacological activities, highlighting the importance of pyrimidine derivatives in drug discovery and development processes (Chiriapkin, 2022).

Role in Anti-inflammatory Drug Development

Research has shown that numerous pyrimidine derivatives exhibit potent anti-inflammatory effects. These effects are attributed to their inhibitory actions against several critical inflammatory mediators, including prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and various interleukins. The synthesis, anti-inflammatory activities, and structure-activity relationships (SARs) of pyrimidine derivatives have been extensively studied, providing valuable insights for the development of new anti-inflammatory agents with enhanced activities and minimal toxicity (Rashid et al., 2021).

Contributions to Optoelectronic Materials

Pyrimidine and its derivatives also find applications in the field of optoelectronics. They are integral to developing luminescent small molecules and chelate compounds, highlighting their role in creating novel optoelectronic materials. The incorporation of pyrimidine fragments into π-extended conjugated systems has proven valuable for fabricating materials for organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs and materials for nonlinear optical applications. This area of research underscores the versatility of pyrimidine derivatives beyond pharmaceuticals, extending into advanced materials science (Lipunova et al., 2018).

Properties

IUPAC Name

4-(2-fluorophenyl)-6-thiophen-2-ylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3S/c15-10-5-2-1-4-9(10)11-8-12(18-14(16)17-11)13-6-3-7-19-13/h1-8H,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFFUVNPHPROTNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NC(=N2)N)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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